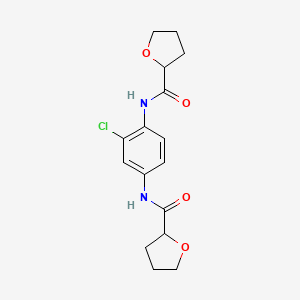![molecular formula C15H17NO5 B5420345 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B5420345.png)
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as Chromenone-3 and is a derivative of coumarin, a natural compound found in many plants. The purpose of
Mecanismo De Acción
The mechanism of action of Chromenone-3 is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, Chromenone-3 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Chromenone-3 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Chromenone-3 has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Chromenone-3 is its high purity and availability for scientific research. The compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of Chromenone-3 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Chromenone-3. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound in vivo. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential of Chromenone-3 as a chemopreventive agent for cancer needs to be explored further. Finally, the compound's potential as a therapeutic agent for cardiovascular diseases such as atherosclerosis and hypertension needs to be investigated in more detail.
Conclusion:
Chromenone-3 is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. While there are limitations to the use of Chromenone-3 in lab experiments, future research directions offer the potential for the compound to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of Chromenone-3 involves the reaction of 7-hydroxy-4-methylcoumarin with chloroacetic acid and sodium hydroxide. The resulting product is then treated with methylamine to form the final compound. This synthesis method has been optimized for high yield and purity, making Chromenone-3 readily available for scientific research.
Aplicaciones Científicas De Investigación
Chromenone-3 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo, and has shown promising results in the treatment of various diseases including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-11(15(19)20)16-7-10-12(17)5-4-9-8(2)6-13(18)21-14(9)10/h4-6,11,16-17H,3,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZRUJJGYWJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)
![4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5420285.png)
![4-{1-cyano-2-[5-(4-fluorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5420306.png)
![2-benzyl-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5420313.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5420318.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B5420327.png)
![1,7-dimethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5420337.png)
![ethyl 2-cyclohexyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5420346.png)
![5-[4-(allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420348.png)
![ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate](/img/structure/B5420356.png)
![N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5420359.png)
![6-(4-chlorophenyl)-3-[(3-ethylpiperazin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5420366.png)